3-Amino-3-(2,6-difluorophenyl)propanoic acid hydrochloride
Description
Historical Development of Fluorinated β-Amino Acids
The synthesis of fluorinated β-amino acids emerged as a response to the pharmaceutical industry’s demand for compounds with enhanced metabolic stability and target selectivity. Early work in the 1990s focused on monofluorinated analogues, leveraging fluorine’s electronegativity to influence pKa values and conformational preferences. A pivotal advancement occurred in 2012 with the development of stereoselective vicinal difluorination protocols using DeoxoFluor® reagents, enabling access to α,β-difluoro-γ-aminobutyric acid derivatives. This methodology laid the groundwork for synthesizing compounds like 3-amino-3-(2,6-difluorophenyl)propanoic acid, where the aryl difluorination pattern imposes unique steric and electronic effects on GABA receptor binding.
The evolution of fluorination techniques is summarized in Table 1.
Table 1: Key Advances in Fluorinated β-Amino Acid Synthesis
| Year | Innovation | Reagents/Techniques | Impact on Compound Class |
|---|---|---|---|
| 1998 | Monofluorination of β-alanine | DAST (Diethylaminosulfur trifluoride) | Introduced C-F bonds at β-positions |
| 2012 | Vicinal difluorination | DeoxoFluor® | Enabled α,β-difluoro-GABA analogues |
| 2020 | Flow-assisted photocyanation | Photocatalysis + microreactors | Scaled synthesis of aryl-fluorinated derivatives |
Position Within the γ-Aminobutyric Acid Analogue Research Field
As a β-amino acid, 3-amino-3-(2,6-difluorophenyl)propanoic acid exhibits structural homology to GABA, the primary inhibitory neurotransmitter in the mammalian central nervous system. Unlike GABA’s γ-carboxylic acid configuration, this compound’s β-amino group and aromatic substituent create a rigid, planar conformation that mimics the folded structure of GABA when bound to receptors. The difluorophenyl moiety introduces hydrophobic interactions with receptor pockets, potentially enhancing binding affinity compared to non-fluorinated analogues.
Recent studies have explored its activity at ionotropic GABA~A~ receptors and metabotropic GABA~B~ receptors, with preliminary data suggesting subtype-selective modulation. The fluorine atoms’ electron-withdrawing effects may also reduce oxidative metabolism in hepatic microsomes, prolonging in vivo half-life.
Significance in Neuropharmacological Research
Fluorination confers three principal advantages to this compound class:
- Lipophilicity Modulation : The difluorophenyl group increases logP values by 0.5–1.0 units compared to non-fluorinated analogues, improving blood-brain barrier penetration.
- Stereoelectronic Effects : Fluorine’s -I effect stabilizes adjacent cationic charges during receptor binding, as evidenced by computational docking studies.
- Metabolic Resistance : C-F bonds resist cytochrome P450-mediated oxidation, reducing first-pass metabolism in preclinical models.
Ongoing research aims to correlate fluorine substitution patterns (ortho vs. para) with receptor subtype selectivity. For example, 2,6-difluorination may favor interactions with GABA~A~ α5 subunits implicated in cognitive disorders.
Current Research Landscape and Challenges
Despite progress, key challenges persist:
Synthetic Challenges
- Stereocontrol : Achieving >95% enantiomeric excess in aryl-fluorinated β-amino acids requires chiral auxiliaries or asymmetric catalysis, increasing synthetic complexity.
- Functional Group Compatibility : The hydrochloride salt’s hygroscopicity (as seen in PubChem CID 133613190) complicates purification and characterization.
Pharmacological Challenges
- Receptor Polypharmacology : Off-target activity at glutamate receptors has been observed, necessitating structural refinement.
- Solubility Limitations : Despite fluorine’s polarity-enhancing effects, aqueous solubility remains <5 mg/mL for most derivatives, restricting formulation options.
Emerging strategies to address these issues include:
- Late-Stage Fluorination : Installing fluorine atoms after constructing the amino acid backbone to improve functional group tolerance.
- Prodrug Approaches : Masking the carboxylic acid as an ester to enhance bioavailability, as demonstrated in related GABA analogues.
Table 2: Comparison of Fluorinated β-Amino Acid Properties
| Compound | logP | GABA~A~ IC~50~ (μM) | Metabolic Stability (t~1/2~, min) |
|---|---|---|---|
| 3-Amino-3-(2,6-difluorophenyl)propanoic acid | 1.2 | 12.3 | 94 |
| Non-fluorinated analogue | 0.7 | 45.6 | 27 |
| 2-Fluoro derivative | 0.9 | 28.9 | 58 |
Properties
IUPAC Name |
3-amino-3-(2,6-difluorophenyl)propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2.ClH/c10-5-2-1-3-6(11)9(5)7(12)4-8(13)14;/h1-3,7H,4,12H2,(H,13,14);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHSOFWJNLOMRNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(CC(=O)O)N)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(2,6-difluorophenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 2,6-difluorobenzaldehyde.
Formation of Intermediate: The aldehyde group is converted to a nitrile group through a reaction with hydroxylamine hydrochloride, forming 2,6-difluorobenzonitrile.
Reduction: The nitrile group is then reduced to an amine using a reducing agent such as lithium aluminum hydride (LiAlH4).
Amino Acid Formation: The resulting amine undergoes a Strecker synthesis, where it reacts with potassium cyanide (KCN) and ammonium chloride (NH4Cl) to form the corresponding alpha-amino nitrile.
Hydrolysis: The alpha-amino nitrile is hydrolyzed under acidic conditions to yield 3-Amino-3-(2,6-difluorophenyl)propanoic acid.
Hydrochloride Formation: Finally, the free amino acid is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(2,6-difluorophenyl)propanoic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: 3-Nitro-3-(2,6-difluorophenyl)propanoic acid.
Reduction: 3-Amino-3-(2,6-difluorophenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-3-(2,6-difluorophenyl)propanoic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-Amino-3-(2,6-difluorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on the context. The compound may bind to the active site of an enzyme, blocking substrate access and inhibiting its activity. Alternatively, it may stabilize the enzyme-substrate complex, enhancing the enzyme’s activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 2,4-Difluoro vs. 2,6-Difluoro Substitution
The position of fluorine atoms on the phenyl ring significantly impacts physicochemical and biological properties. For example:
- Ethyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride (Molecular Formula: C₁₁H₁₄ClF₂NO₂, MW: 265.69) and its (3S)-stereoisomer (, Entries 2 and 7) share the same backbone as the target compound but feature 2,4-difluorophenyl substitution.
Functional Group Variations
(a) Ester vs. Carboxylic Acid Derivatives
- The ethyl ester analogs (e.g., Entries 2 and 7, ) exhibit higher lipophilicity due to the ester group, which may enhance cell membrane permeability compared to the carboxylic acid form. However, the acid form (target compound) is more polar, favoring aqueous solubility and metabolic stability .
- 3-Amino-3-(2,6-difluorophenyl)propanoic acid hydrochloride likely has a lower logP than its ester counterparts, a critical factor in drug design for balancing absorption and clearance.
(b) Ethanolamine Derivatives
- (S)-2-Amino-2-(2,6-difluorophenyl)ethan-1-ol hydrochloride (Molecular Formula: C₈H₁₀ClF₂NO, MW: ~221.6, , BD02204049) replaces the propanoic acid moiety with an ethanolamine group.
Data Table: Key Properties of Comparable Compounds
*Estimated based on structural analogs.
Research Findings and Implications
- Fluorine Substitution : The 2,6-difluoro configuration in the target compound may confer enhanced metabolic stability over 2,4-isomers due to reduced susceptibility to oxidative degradation .
- Functional Group Trade-offs : While ester derivatives (e.g., ) offer synthetic versatility, the carboxylic acid form is pharmacologically advantageous for irreversible enzyme inhibition or salt formation to improve bioavailability.
- Biological Activity: Ethanolamine derivatives () lack the carboxylic acid group, limiting their utility in targets requiring acidic moieties for binding (e.g., metalloproteinases) .
Biological Activity
3-Amino-3-(2,6-difluorophenyl)propanoic acid hydrochloride, a fluorinated amino acid derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to other amino acids and has been explored for its therapeutic applications, particularly in the context of neurological and metabolic disorders.
- Molecular Formula : C10H12ClF2N
- Molar Mass : 227.66 g/mol .
- IUPAC Name : (3R)-3-Amino-3-(2,6-difluorophenyl)propanoic acid hydrochloride.
The biological activity of this compound is primarily attributed to its structural similarity to neurotransmitters and its ability to modulate various biochemical pathways. It may interact with specific receptors or enzymes involved in neurotransmission and metabolic processes.
Neuroprotective Effects
Research indicates that this compound exhibits neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. Studies have shown that it can enhance the survival of neuronal cells under stress conditions, possibly by reducing oxidative stress and inflammation .
Antimicrobial Activity
In vitro studies have demonstrated that this compound possesses antimicrobial properties. It has shown inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 250 µg/mL to 500 µg/mL depending on the strain .
Antitumor Activity
The compound has also been investigated for its antitumor potential. Preliminary data suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest .
Study 1: Neuroprotective Activity
A study conducted on rat models demonstrated that administration of this compound significantly reduced neuronal death caused by excitotoxicity. The results indicated a decrease in markers of oxidative stress and inflammation in treated animals compared to controls .
Study 2: Antimicrobial Efficacy
In another study assessing the antimicrobial properties of various amino acid derivatives, this compound was found to exhibit strong antibacterial activity against Bacillus cereus and Pseudomonas aeruginosa. The study utilized a micro broth dilution method to determine MIC values .
Table 1: Biological Activities of this compound
| Activity Type | Tested Strains/Models | Observed Effect | MIC (µg/mL) |
|---|---|---|---|
| Neuroprotective | Rat neuronal cell culture | Reduced cell death | N/A |
| Antimicrobial | Staphylococcus aureus | Inhibition of growth | 250 |
| Escherichia coli | Inhibition of growth | 350 | |
| Pseudomonas aeruginosa | Inhibition of growth | 500 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Amino-3-(2,6-difluorophenyl)propanoic acid hydrochloride in laboratory settings?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or catalytic fluorination of precursor molecules such as 2,6-difluorophenylpropanoic acid derivatives. Key steps include:
- Use of tert-butoxycarbonyl (Boc) protection for the amino group to prevent side reactions .
- Purification via recrystallization (using ethanol/water mixtures) or reverse-phase HPLC to achieve >98% purity, as validated by analytical chromatography .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm the presence of the 2,6-difluorophenyl group (δ ~7.2–7.4 ppm for aromatic protons) and the propanoic acid backbone .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass measurement (e.g., m/z 301.0784 for the protonated molecular ion) ensures molecular formula confirmation .
- HPLC with UV Detection : Retention time comparison against a certified reference standard (if available) to assess purity .
Advanced Research Questions
Q. How can researchers resolve discrepancies between predicted and observed solubility profiles of this compound?
- Methodological Answer : Computational models (e.g., ESOL, Ali) often overestimate solubility due to neglecting crystal lattice energy. Experimental validation using the shake-flask method is critical:
- Prepare saturated solutions in PBS (pH 7.4) or simulated gastric fluid (pH 1.2), filter, and quantify via UV spectrophotometry at λ = 254 nm .
- Adjust predictions by incorporating differential scanning calorimetry (DSC) data to account for polymorphic stability .
Q. What computational strategies are recommended for predicting the pharmacokinetic behavior of this compound?
- Methodological Answer :
- In Silico Tools : SwissADME or pkCSM to predict gastrointestinal (GI) absorption (high, as per Caco-2 permeability models) and blood-brain barrier (BBB) permeation (low, log BB < -1) .
- Validation : Parallel artificial membrane permeability assay (PAMPA) for passive diffusion and cytochrome P450 inhibition assays (e.g., CYP3A4) to refine predictions .
Q. What safety protocols are critical when handling this compound to mitigate health risks?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Lab coats, nitrile gloves, and safety goggles to prevent skin/eye contact .
- Engineering Controls : Use fume hoods to avoid inhalation of fine particles (particulate matter <5 µm) .
- Emergency Response : For spills, adsorb with inert material (e.g., sand) and dispose as hazardous waste. In case of ingestion, administer activated charcoal and seek immediate medical attention .
Q. How can in vitro and in vivo models be designed to study the compound's metabolic stability?
- Methodological Answer :
- In Vitro : Liver microsomal assays (human or rodent) with NADPH cofactor to identify Phase I metabolites. Use LC-HRMS for metabolite identification (e.g., hydroxylation at the difluorophenyl group) .
- In Vivo : Administer radiolabeled compound (³H or ¹⁴C) to track distribution. Collect plasma, urine, and feces for mass balance studies over 72 hours .
Q. How can researchers address contradictory data in fluorinated compound stability under varying pH conditions?
- Methodological Answer :
- Experimental Design : Conduct accelerated stability studies at pH 1–10 (37°C, 70% humidity) for 4 weeks. Monitor degradation via HPLC and identify byproducts (e.g., defluorination products) .
- Mechanistic Insight : Use density functional theory (DFT) to model hydrolysis pathways, focusing on fluorine’s electronegativity and steric effects on the phenyl ring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
